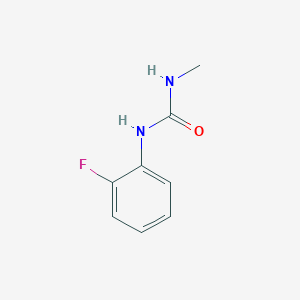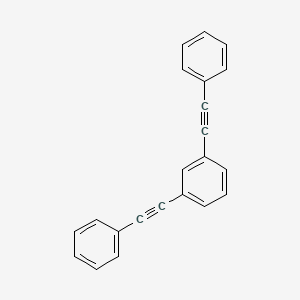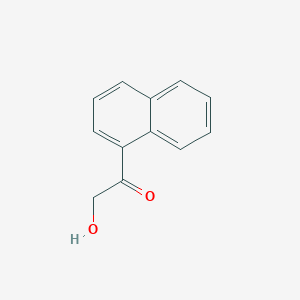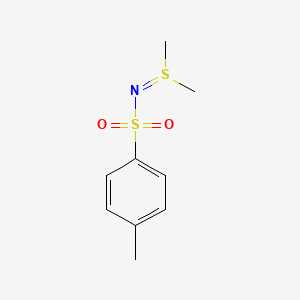
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 2H-pyrazol-3-amine with isopropanol and methyl bromide under anhydrous conditions and nitrogen protection . The reaction proceeds as follows:
- Dissolve 2H-pyrazol-3-amine in an organic solvent.
- Slowly add isopropanol and methyl bromide.
- Allow the reaction to proceed for a specified period to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in well-controlled environments to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
1328640-34-1 |
|---|---|
Formule moléculaire |
C9H17N3 |
Poids moléculaire |
167.25 |
Nom IUPAC |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4-5,10H2,1-3H3 |
Clé InChI |
XOGBOWKCPKGZFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
SMILES canonique |
CC(C)C1=NN(C(=C1)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)








![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)
